
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride
Vue d'ensemble
Description
“(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H16ClN . It has a molecular weight of 197.70 g/mol . The compound is also known by other names such as “(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride” and "C- (1,2,3,4-Tetrahydro-naphthalen-1-yl)-methylamine hydrochloride" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H15N.ClH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-2,4,7,10H,3,5-6,8,12H2;1H . This code represents the molecular structure of the compound. The compound has a complex structure with a tetrahydronaphthalen-1-yl group attached to a methanamine group . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 197.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass is 197.0971272 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 13 .Applications De Recherche Scientifique
Improved Industrial Synthesis of Antidepressants
A novel industrial synthesis of sertraline hydrochloride, a potent antidepressant, utilizes an intermediate structurally related to "(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride". This process is advantageous due to its simplicity, environmental friendliness, and the high purity of the resulting pharmaceutical ingredient (Vukics et al., 2002).
Oxidation Reactions and Molecular Structures
The condensation of 3,4-dihydronaphthalen-1(2H)-one with methylamine and formaldehyde in acidic conditions yields derivatives of "this compound". These derivatives are further explored for their oxidation reactions, molecular structure, and potential applications in synthesis and material science (Malkova et al., 2014).
Chemoenzymatic Synthesis for Receptor Agonists
Chemoenzymatic protocols have been developed for synthesizing "(2R)-2-amino-1,2,3,4-tetrahydronaphthalenes", serving as precursors to 5-hydroxytryptamine receptor agonists. This approach highlights the compound's role in medicinal chemistry, particularly in the synthesis of molecules with neurological activity (Orsini et al., 2002).
5-HT7 Receptor Agents Study
Research into N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides demonstrates the compound's significance in studying the affinity and selectivity for serotonin (5-HT) receptors. This work is crucial for developing new therapeutic agents targeting the central nervous system (Leopoldo et al., 2004).
Exploration of Fuel Surrogates
The compound has been investigated in the context of its autoignition properties at intermediate-to-high temperatures, emphasizing its potential as a component in transportation fuel surrogates. This study is pivotal for understanding combustion mechanisms and developing more efficient fuels (Raza et al., 2020).
Synthesis and Dopaminergic Activity Study
Research into the synthesis and dopaminergic activity of derivatives, including the examination of emesis production and stereotyped behavior in animal models, underscores the compound's importance in neuropharmacology and the development of treatments for disorders involving dopamine system dysfunction (Mcdermed et al., 1976).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal considerations .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-2,4,7,10H,3,5-6,8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRBHZUXYMPUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80096-57-7 | |
| Record name | 1-Naphthalenemethanamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80096-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



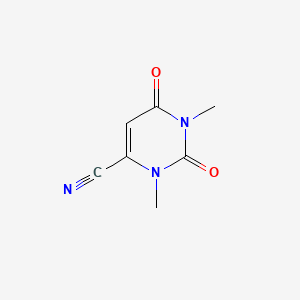
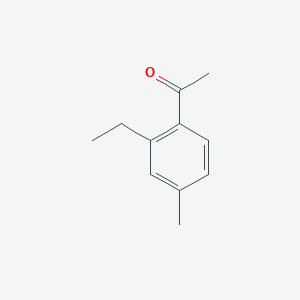
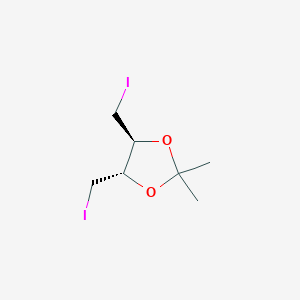

![2,2,2-trifluoro-N-(6-formylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1641954.png)


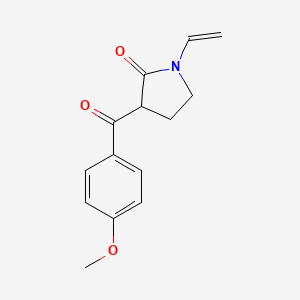
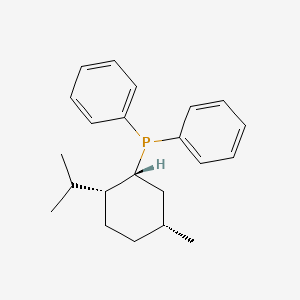
![Tert-butyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B1641969.png)



